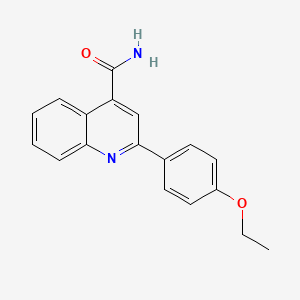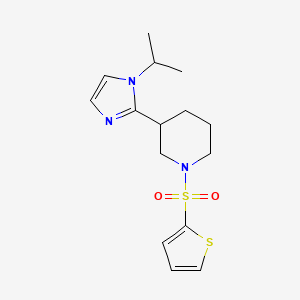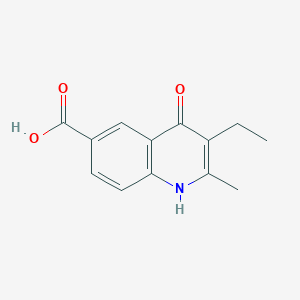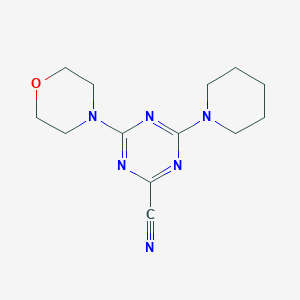
N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine, also known as BBIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BBIM belongs to the benzimidazole class of compounds, which are known for their diverse biological activities, including antiviral, antifungal, antiparasitic, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity. N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects
N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity. N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Furthermore, N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to inhibit the replication of HSV-1 and HSV-2 by inhibiting viral DNA synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine also exhibits a broad range of biological activities, making it a versatile compound for studying various diseases and conditions. However, one limitation of using N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine. One area of interest is its potential as a therapeutic agent for cancer and viral infections. Further studies are needed to determine the optimal dosage and administration route for N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine in vivo. Additionally, the mechanism of action of N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine needs to be further elucidated to fully understand its biological activities. Finally, the development of more water-soluble derivatives of N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine may enhance its bioavailability and efficacy in vivo.
Métodos De Síntesis
N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine can be synthesized by reacting 4-bromobenzylamine with 2,3-dimethyl-1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine as a white solid with a melting point of 208-210°C.
Aplicaciones Científicas De Investigación
N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been the subject of several scientific studies due to its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has also been found to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as human cytomegalovirus (HCMV). Furthermore, N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to have anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
N-[(4-bromophenyl)methyl]-1,2-dimethylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3/c1-11-19-15-9-14(7-8-16(15)20(11)2)18-10-12-3-5-13(17)6-4-12/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUECERPWPWPFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5616514.png)

![8-methoxy-N-{2-[(3-methylpyridin-4-yl)amino]ethyl}chromane-3-carboxamide](/img/structure/B5616526.png)

![4-[(1-acetylpiperidin-4-yl)oxy]-3-methoxy-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5616534.png)
![4-(2-ethoxybenzyl)-3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2-piperazinone](/img/structure/B5616548.png)

![3-(1-isopropyl-1H-imidazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B5616566.png)

![1-(3-nitrophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B5616578.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-3-pyrrolidinol](/img/structure/B5616583.png)


![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5616611.png)